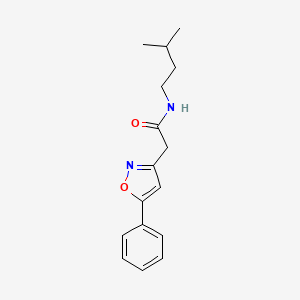![molecular formula C13H8N4O3 B6498203 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 941905-58-4](/img/structure/B6498203.png)
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The primary target of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a potent inhibitor of PI3Kγ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) . This inhibition disrupts the downstream signaling pathways regulated by PIP3 .
Biochemical Pathways
The inhibition of PI3Kγ affects several biochemical pathways. Most notably, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and survival . By inhibiting PI3Kγ, the compound can potentially slow down cell growth and proliferation, making it a potential candidate for cancer treatment .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PI3Kγ . By disrupting the PI3K/AKT/mTOR pathway, the compound can potentially induce cell cycle arrest, inhibit cell growth and proliferation, and promote apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Specific details about how such factors affect this compound are currently unknown
生化学分析
Biochemical Properties
The compound 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione interacts with the enzyme PI3Kγ . PI3Kγ is a phosphoinositide-3-kinase that phosphorylates PtdIns(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) . PIP3 plays a key role in cellular signaling .
Cellular Effects
It is known that it inhibits PI3Kγ, which plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PI3Kγ . By inhibiting this enzyme, it prevents the phosphorylation of PtdIns(4,5)P2 to PIP3, thereby affecting the downstream signaling pathways .
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of quinoxaline-6-carbaldehyde with barbituric acid in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce quinoxaline-6-methylamine .
科学的研究の応用
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and rheumatoid arthritis.
Industry: Utilized in the development of advanced materials and chemical processes.
類似化合物との比較
Similar Compounds
5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dione: Another quinoxaline derivative with similar structural features.
4-hydroxy-5-[(quinoxalin-6-yl)methylidene]-2,5-dihydro-1,3-thiazol-2-one: A related compound with a thiazolidine ring.
Uniqueness
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit PI3K with high potency makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
5-(quinoxalin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)5-7-1-2-9-10(6-7)15-4-3-14-9/h1-6H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZZPPZOCECEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6498125.png)
![4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B6498144.png)
![1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498149.png)
![2-(2,5-difluorophenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6498161.png)
![methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate](/img/structure/B6498164.png)
![ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6498172.png)
![N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6498186.png)
![1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B6498193.png)
![1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6498198.png)
![2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B6498210.png)

![N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498220.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498226.png)

